N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide is a chemical compound with the molecular formula C19H13ClFNO and a molecular weight of 325.773 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by the presence of a biphenyl core substituted with a carboxamide group and a 3-chloro-4-fluorophenyl moiety.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with biphenyl-4-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group . The reaction is usually performed in a solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)biphenyl-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)biphenyl-4-carboxamide: This compound has a methyl group instead of a fluoro group, which can lead to different chemical and biological properties.
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound has a methyl group on the benzamide moiety, which can affect its reactivity and biological activity.
2-chloro-4-fluorophenyl N-(3-fluorophenyl)carbamate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C19H13ClFNO |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13ClFNO/c20-17-12-16(10-11-18(17)21)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
InChI Key |
QSRNHAADNMWCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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